3-(Bromo(phenylsulfonyl)methyl)benzonitrile
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Overview
Description
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is an organic compound with the molecular formula C14H10BrNO2S. It is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-(phenylsulfonyl)methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Bromo(phenylsulfonyl)methyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(Bromo(phenylsulfonyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the phenylsulfonyl group can participate in various oxidative processes. The nitrile group can be reduced to form amines, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in certain oxidative reactions.
3-(Phenylsulfonyl)methylbenzonitrile: Lacks the bromine atom, limiting its use in substitution reactions.
Uniqueness
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is unique due to the presence of both a bromine atom and a phenylsulfonyl group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its analogs .
Properties
CAS No. |
41037-82-5 |
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Molecular Formula |
C14H10BrNO2S |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
3-[benzenesulfonyl(bromo)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrNO2S/c15-14(12-6-4-5-11(9-12)10-16)19(17,18)13-7-2-1-3-8-13/h1-9,14H |
InChI Key |
HTRHSHLIGDKBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C#N)Br |
Origin of Product |
United States |
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